Quisqualamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

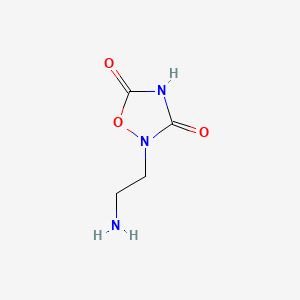

2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPCXBVXQUFCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)NC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218503 | |

| Record name | Quisqualamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-11-5 | |

| Record name | 2-(2-Aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisqualamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisqualamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUISQUALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4RW6N4EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quisqualamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualamine, the decarboxylated analog of the excitatory amino acid quisqualic acid, exhibits a distinct pharmacological profile characterized by central nervous system depressant and neuroprotective effects. Contrary to what its structural relationship to quisqualic acid might suggest, this compound does not act on ionotropic glutamate receptors. Instead, its mechanism of action is primarily mediated through its agonist activity at GABAA receptors and, to a lesser extent, at glycine receptors. This technical guide provides a comprehensive overview of the experimental evidence defining the mechanism of action of this compound, details the experimental protocols utilized in these investigations, and presents its signaling pathways.

Introduction

This compound is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is derived from the potent excitatory amino acid agonist, quisqualic acid, through α-decarboxylation. This structural modification dramatically alters its pharmacological properties, converting an excitotoxin into a central depressant.[1] Early investigations into the activity of this compound revealed its ability to depress neuronal activity in the spinal cord.[2] Subsequent studies have elucidated that this effect is not mediated by glutamate receptors but rather through interaction with major inhibitory neurotransmitter systems in the central nervous system.

Primary Mechanism of Action: GABAA Receptor Agonism

The principal mechanism through which this compound exerts its depressant effects is by acting as an agonist at the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.

Evidence for GABAA Receptor Interaction

Electrophysiological studies on in vitro preparations of the frog and rat spinal cord have demonstrated that the depressant actions of this compound are sensitive to blockade by selective GABAA receptor antagonists.[2] The application of bicuculline and picrotoxin, well-established competitive and non-competitive antagonists of the GABAA receptor respectively, has been shown to inhibit the effects of this compound.[2][3] This antagonism strongly indicates a direct interaction of this compound with the GABAA receptor complex.

Signaling Pathway

Upon binding to the GABAA receptor, this compound induces a conformational change that opens the integral chloride ion (Cl-) channel. The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus resulting in neuronal inhibition.

Secondary Mechanism of Action: Glycine Receptor Agonism

In addition to its primary action on GABAA receptors, this compound also exhibits agonist activity at glycine receptors, another major class of inhibitory ligand-gated ion channels, particularly abundant in the spinal cord and brainstem.

Evidence for Glycine Receptor Interaction

The depressant effects of this compound in spinal cord preparations have been shown to be sensitive to strychnine, a potent and selective antagonist of the glycine receptor.[2] This finding suggests that a component of this compound's inhibitory action is mediated through the activation of glycine receptors. The activity at glycine receptors is considered to be less pronounced than its effects on GABAA receptors.[1]

Signaling Pathway

Similar to its action on GABAA receptors, this compound binding to glycine receptors opens an intrinsic chloride channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic membrane, contributing to the overall inhibitory effect of the compound.

Lack of Activity at Glutamate Receptors

Crucially, experimental evidence demonstrates that this compound does not share the excitatory properties of its parent compound, quisqualic acid. Studies have shown that antagonists of NMDA, AMPA, and kainate receptors, such as CNQX, do not block the actions of this compound.[3] This indicates that this compound does not directly interact with these ionotropic glutamate receptors.

Quantitative Data

Despite the qualitative evidence for its mechanism of action, there is a notable lack of publicly available quantitative data, such as binding affinities (Ki) and potency (EC50 or IC50) values for this compound at GABAA and glycine receptors. Further research is required to quantify these interactions.

| Receptor | Ligand Interaction | Ki | EC50 / IC50 | Reference |

| GABAA | Agonist | Data not available | Data not available | [2][3] |

| Glycine | Agonist | Data not available | Data not available | [2] |

Experimental Protocols

The following sections describe the generalized experimental protocols that are employed to characterize the mechanism of action of compounds like this compound.

Electrophysiology: In Vitro Spinal Cord Preparation

This protocol is adapted from studies investigating the effects of neuroactive compounds on spinal cord reflexes.

Objective: To determine the effect of this compound on neuronal activity in an isolated spinal cord preparation and to test the ability of specific antagonists to block these effects.

Methodology:

-

Preparation: The spinal cord is isolated from a frog or neonatal rat and hemisected. The preparation is then placed in a recording chamber and superfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Extracellular recordings are made from a ventral root using a suction electrode to monitor spontaneous and evoked synaptic activity.

-

Drug Application: this compound is added to the superfusing aCSF at various concentrations to establish a dose-response relationship.

-

Antagonist Studies: Following the characterization of the this compound response, the preparation is pre-incubated with a specific antagonist (e.g., bicuculline for GABAA receptors, strychnine for glycine receptors) before co-application with this compound to assess blockade of the response.

Radioligand Binding Assay

This generalized protocol is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for GABAA and glycine receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., cortex for GABAA, spinal cord for glycine receptors) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]muscimol for the GABAA receptor, [3H]strychnine for the glycine receptor) in the presence of varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is defined by its agonist properties at inhibitory GABAA and glycine receptors, leading to central nervous system depression. This stands in stark contrast to its structural precursor, quisqualic acid, a potent glutamate receptor agonist. While the qualitative aspects of this compound's pharmacology are established, a significant gap exists in the literature regarding its quantitative binding affinities and potencies at its target receptors. Further research employing detailed binding and functional assays is necessary to fully characterize the pharmacological profile of this intriguing molecule.

References

- 1. GABAergic activity of this compound and homothis compound in hemisected spinal cord in vitro preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel gamma-aminobutyric acid (GABA) related depressant amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Quisqualamine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualamine, the decarboxylated analog of the potent excitatory amino acid quisqualic acid, presents a fascinating case of structural modification leading to a profound shift in biological activity. While quisqualic acid is a known agonist of glutamate receptors, this compound exhibits central nervous system depressant and neuroprotective effects, primarily acting as a GABAA receptor agonist.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing its chemical properties, a generalized synthesis protocol, and its key biological interactions. Due to the limited availability of specific experimental data in the public domain, this guide presents a synthesis of the current knowledge, highlighting areas where further research is warranted.

Discovery and Chemical Properties

This compound, chemically known as 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione, was first described in 1978 as a novel gamma-aminobutyric acid (GABA)-related depressant amino acid.[1] It is structurally derived from quisqualic acid through the removal of the α-carboxyl group. This decarboxylation dramatically alters its pharmacological profile, transforming it from an excitatory compound into an inhibitory one.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | PubChem |

| Molecular Formula | C4H7N3O3 | [1] |

| Molecular Weight | 145.12 g/mol | [1] |

| CAS Number | 68373-11-5 | [1] |

| Canonical SMILES | C(CN1C(=O)NC(=O)O1)N | PubChem |

| InChI Key | LIPCXBVXQUFCSC-UHFFFAOYSA-N | PubChem |

Spectroscopic Data

| Spectrum Type | Predicted Data |

| 1H NMR | Predicted chemical shifts would be expected for the ethylamine protons and the protons on the oxadiazolidinone ring. The amino group protons would likely appear as a broad singlet. |

| 13C NMR | Predicted signals would correspond to the two carbonyl carbons in the heterocyclic ring, the two methylene carbons of the ethyl group, and the carbon of the C-N bond. |

| Mass Spectrum | The nominal mass would be 145. The fragmentation pattern would likely involve the loss of the ethylamine side chain and cleavage of the oxadiazolidinone ring. |

| Infrared (IR) | Characteristic peaks would be expected for the N-H stretching of the primary amine and the amide within the ring, C=O stretching of the two carbonyl groups, and C-N and C-O stretching vibrations. |

Synthesis Process

The primary and most direct route for the synthesis of this compound is the decarboxylation of its parent compound, quisqualic acid. While a specific, detailed, and peer-reviewed experimental protocol for this transformation is not widely published, a general procedure can be inferred from standard organic chemistry principles for the decarboxylation of α-amino acids.

Generalized Experimental Protocol: Decarboxylation of Quisqualic Acid

Disclaimer: The following protocol is a generalized procedure and has not been verified through a specific published synthesis of this compound. Optimization of reaction conditions (temperature, solvent, and reaction time) would be necessary to achieve a satisfactory yield and purity.

Objective: To synthesize this compound via the thermal decarboxylation of quisqualic acid.

Materials:

-

L-Quisqualic acid

-

High-boiling point inert solvent (e.g., diphenyl ether, mineral oil)

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for heating under reflux

-

Purification apparatus (e.g., column chromatography, recrystallization solvents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-quisqualic acid in a high-boiling point inert solvent.

-

Flush the apparatus with an inert gas to prevent oxidation.

-

Heat the reaction mixture to a high temperature (typically in the range of 180-250 °C). The optimal temperature would need to be determined empirically.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of CO2 evolution.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be isolated by filtration if it precipitates upon cooling.

-

Purification of the crude this compound can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Expected Yield and Purity: Without a specific published protocol, providing exact figures for yield and purity is not possible. These would be highly dependent on the optimized reaction conditions.

Biological Activity and Signaling Pathway

This compound's primary biological function is as an agonist at the GABAA receptor, which is a ligand-gated ion channel.[1] Its binding to the GABAA receptor leads to an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism is responsible for its observed central nervous system depressant effects.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow: Synthesis and Purification

The overall workflow for the preparation and purification of this compound from quisqualic acid can be visualized as a series of sequential steps.

References

Quisqualamine: A Technical Guide to its Neuroprotective Potential in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualamine, the decarboxylated analog of the excitatory amino acid quisqualic acid, has emerged as a compound of interest for its neuroprotective properties within the central nervous system (CNS). Unlike its parent compound, this compound exhibits central depressant effects, primarily attributed to its agonistic activity at γ-aminobutyric acid type A (GABAA) and, to a lesser extent, glycine receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective potential, detailing its proposed mechanisms of action, relevant experimental protocols for its evaluation, and the key signaling pathways involved. While direct quantitative data on the neuroprotective efficacy of this compound remains limited in the available literature, this guide synthesizes the foundational knowledge required for further investigation and drug development efforts in this area.

Introduction

This compound is a structural analog of the neurotransmitters glutamate and GABA.[1] Its unique pharmacological profile as a central depressant and neuroprotective agent stems from its interaction with major inhibitory neurotransmitter systems in the CNS.[1][2] The primary molecular targets of this compound are the ionotropic GABAA and glycine receptors, which are ligand-gated chloride channels. Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This inhibitory action is thought to be the basis of its neuroprotective effects, particularly in conditions of excessive neuronal excitation, such as ischemia and excitotoxicity.

Putative Neuroprotective Mechanisms of Action

The neuroprotective properties of this compound are hypothesized to be mediated through its agonistic activity at GABAA and glycine receptors, leading to the activation of downstream signaling pathways that promote cell survival and inhibit apoptotic cascades.

GABAA Receptor-Mediated Neuroprotection

Activation of GABAA receptors by agonists has been shown to confer neuroprotection in various models of neuronal injury. The binding of an agonist to the GABAA receptor initiates a conformational change that opens the integral chloride channel, leading to an influx of Cl- ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less susceptible to excitatory stimuli, thereby reducing the damaging effects of excitotoxicity.

Furthermore, GABAA receptor activation is linked to the activation of pro-survival signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3] Activation of this pathway can inhibit apoptosis and promote cell survival.

Glycine Receptor-Mediated Neuroprotection

Similar to GABAA receptors, glycine receptors are inhibitory ligand-gated chloride channels.[4] Their activation by agonists like glycine has been demonstrated to be neuroprotective in models of ischemic stroke.[5] The influx of chloride ions following glycine receptor activation contributes to neuronal hyperpolarization and a reduction in excitotoxic damage.

Downstream of receptor activation, the neuroprotective effects of glycine receptor agonism may be mediated by the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.[5] The ERK/MAPK pathway is a key regulator of cellular processes, including cell survival and proliferation.

Quantitative Data

A comprehensive search of the existing scientific literature did not yield specific quantitative data on the neuroprotective efficacy of this compound, such as EC50 or IC50 values from in vitro neuroprotection assays, or dose-response data from in vivo models. Similarly, specific binding affinities (Ki or Kd values) of this compound for GABAA and glycine receptors were not found. The following table is provided as a template for future studies to populate with such critical data.

| Parameter | GABAA Receptor | Glycine Receptor | Reference |

| Binding Affinity (Ki/Kd) | Data not available | Data not available | |

| Neuroprotection EC50 (in vitro) | Data not available | Data not available | |

| Neuroprotection (in vivo) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments commonly used to assess the neuroprotective properties of compounds like this compound.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol is designed to mimic ischemic conditions in a cell culture setting.[6][7]

Objective: To evaluate the neuroprotective effect of this compound against OGD-induced neuronal cell death.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium (or other suitable culture medium)

-

Glucose-free Neurobasal medium

-

This compound stock solution

-

Hypoxia chamber (e.g., 95% N2, 5% CO2)

-

Cell viability assays (e.g., MTT, LDH release, or live/dead staining kits)

Procedure:

-

Cell Culture: Plate primary neurons at a suitable density in culture plates and maintain in a standard incubator (37°C, 5% CO2) until mature.

-

OGD Induction:

-

Wash the cells with glucose-free Neurobasal medium.

-

Replace the medium with fresh glucose-free Neurobasal medium.

-

Place the culture plates in a hypoxia chamber for a predetermined duration (e.g., 60-90 minutes) to induce OGD.

-

-

Treatment:

-

Prepare different concentrations of this compound in glucose-free Neurobasal medium.

-

For the treatment group, replace the medium with the this compound-containing medium just before placing the plates in the hypoxia chamber.

-

Include a vehicle control group (glucose-free medium without this compound) and a normoxia control group (cells in regular medium maintained in a standard incubator).

-

-

Reperfusion:

-

After the OGD period, remove the plates from the hypoxia chamber.

-

Replace the medium with regular (glucose-containing) Neurobasal medium.

-

Return the plates to the standard incubator for a reperfusion period (e.g., 24 hours).

-

-

Assessment of Neuroprotection:

-

Following reperfusion, assess cell viability using a chosen assay. For example, in an MTT assay, higher absorbance indicates greater cell viability. In an LDH assay, lower absorbance indicates less cell death.

-

Quantify the results and compare the viability of this compound-treated cells to the vehicle-treated OGD group.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This surgical model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.[8][9]

Objective: To assess the neuroprotective effect of this compound in reducing infarct volume and improving neurological outcome following ischemic stroke.

Materials:

-

Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Monofilament suture for intraluminal occlusion

-

This compound solution for administration (e.g., intraperitoneal or intravenous)

-

Neurological scoring system (e.g., Bederson score)

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.

-

MCAO Surgery:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and ECA.

-

Introduce a monofilament suture into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow. The duration of occlusion is typically 60-90 minutes for transient MCAO.

-

-

Treatment:

-

Administer this compound at a predetermined dose and time point (e.g., before, during, or after MCAO).

-

Include a vehicle-treated control group.

-

-

Reperfusion:

-

After the occlusion period, withdraw the filament to allow for reperfusion.

-

-

Neurological Assessment:

-

At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system.

-

-

Infarct Volume Measurement:

-

Following neurological assessment, sacrifice the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC. Viable tissue stains red, while infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

Compare the infarct volume and neurological scores between the this compound-treated and vehicle-treated groups.

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated through complex signaling cascades initiated by the activation of GABAA and glycine receptors. The following diagrams illustrate the putative pathways.

Caption: Putative GABAA Receptor-Mediated Neuroprotective Signaling Pathway.

Caption: Putative Glycine Receptor-Mediated Neuroprotective Signaling Pathway.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile for neuroprotection in the CNS through its dual agonism at GABAA and glycine receptors. The proposed mechanisms, involving the enhancement of inhibitory neurotransmission and the activation of pro-survival signaling pathways, provide a strong rationale for its therapeutic potential in conditions characterized by neuronal hyperexcitability and cell death.

However, a significant gap exists in the literature regarding specific quantitative data on this compound's neuroprotective efficacy. Future research should focus on:

-

Quantitative Pharmacolog: Determining the binding affinities (Ki/Kd) of this compound for GABAA and glycine receptor subtypes.

-

In Vitro Efficacy: Establishing dose-response curves and EC50 values for this compound's neuroprotective effects in models such as OGD.

-

In Vivo Proof-of-Concept: Conducting comprehensive in vivo studies, including the MCAO model, to evaluate its therapeutic window, optimal dosage, and long-term functional outcomes.

-

Mechanism Elucidation: Investigating the specific downstream signaling molecules and gene expression changes modulated by this compound in the context of neuroprotection.

Addressing these research questions will be crucial in validating the therapeutic potential of this compound and paving the way for its potential clinical development as a neuroprotective agent.

References

- 1. GABAB Receptor-Mediated PI3K/Akt Signaling Pathway Alleviates Oxidative Stress and Neuronal Cell Injury in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGluR5/ERK signaling regulated the phosphorylation and function of glycine receptor α1ins subunit in spinal dorsal horn of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro detection of oxygen and glucose deprivation-induced neurodegeneration and pharmacological neuroprotection based on hippocampal stratum pyramidale width - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Quisqualamine as a GABA-A Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quisqualamine functions as an agonist at GABA-A receptors.[1] The GABA-A receptor is the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system. Upon binding of an agonist, such as GABA or this compound, the receptor's intrinsic chloride ion channel opens, leading to an influx of Cl⁻ ions into the neuron. This influx hyperpolarizes the cell's membrane potential, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

The action of this compound at GABA-A receptors is competitively antagonized by classical GABA-A receptor antagonists such as bicuculline and picrotoxin.[1][2][3] Studies have shown that the depressant effects of this compound are not affected by antagonists of NMDA, AMPA, kainate, or GABA-B receptors, indicating its selectivity for the GABA-A receptor complex.[1][3]

Quantitative Data Summary

Specific binding affinity (Ki) and functional potency (EC50) values for this compound at GABA-A receptors are not extensively reported in publicly available scientific literature. The tables below are structured to present such data, with entries for this compound reflecting the qualitative descriptions found in existing research.

Table 1: Binding Affinity of Ligands at the GABA-A Receptor

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |

| This compound | Not Specified | Data not available. Described as a weak agonist. | - | - | |

| GABA | α1β2γ2 | 150 | [³H]Muscimol | Recombinant | - |

| Muscimol | α1β2γ2 | 10 | [³H]Muscimol | Recombinant | - |

| Bicuculline | α1β2γ2 | 3 | [³H]GABA | Rat Brain | - |

Table 2: Functional Potency of Agonists at the GABA-A Receptor

| Compound | Receptor Subtype | EC50 (µM) | Assay Type | Cell Line | Reference |

| This compound | Not Specified | Data not available. Elicits dose-dependent depolarizations. | Electrophysiology | Spinal Cord Neurons | [3] |

| GABA | α1β2γ2 | 1-10 | Electrophysiology | HEK293 | - |

| Muscimol | α1β2γ2 | 0.1-1 | Electrophysiology | HEK293 | - |

| Homothis compound | Not Specified | Data not available. Exhibits twofold higher relative potency than this compound. | Electrophysiology | Spinal Cord Neurons | [3] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the interaction of a compound like this compound with GABA-A receptors.

Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

a. Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat whole brain or from cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.

-

Radioligand: [³H]Muscimol or [³H]GABA (a known high-affinity GABA-A receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., 1 mM GABA).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

b. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and [³H]Muscimol.

-

Non-specific Binding: Assay buffer, membrane preparation, [³H]Muscimol, and 1 mM GABA.

-

Test Compound: Assay buffer, membrane preparation, [³H]Muscimol, and the desired concentration of this compound.

-

-

Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol describes the method to assess the functional potency (EC50) and efficacy of this compound on GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293).

a. Materials:

-

Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording Solution (for oocytes): ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5).

-

Recording Chamber and Perfusion System.

-

Voltage-Clamp Amplifier, Electrodes, and Data Acquisition System.

-

Test Compound: this compound.

-

Control Agonist: GABA.

b. Procedure:

-

Culture and transfect the cells or prepare and inject the oocytes with the GABA-A receptor subunit cRNAs. Allow 2-5 days for receptor expression.

-

Place a cell or oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the cell with two microelectrodes (one for voltage sensing and one for current injection) and clamp the membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

Apply increasing concentrations of this compound via the perfusion system for a fixed duration (e.g., 10-30 seconds) and record the resulting inward chloride current.

-

Allow for a washout period between applications to ensure the receptor returns to its resting state.

-

At the end of the experiment, apply a saturating concentration of GABA to determine the maximum current response (Imax).

c. Data Analysis:

-

Measure the peak amplitude of the current induced by each concentration of this compound.

-

Normalize the responses to the maximum current elicited by the saturating concentration of GABA.

-

Plot the normalized current response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Hill coefficient.

Mandatory Visualizations

Signaling Pathway

Caption: GABA-A Receptor Signaling Pathway Activation by this compound.

Experimental Workflow

Caption: Workflow for Characterizing this compound at GABA-A Receptors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel gamma-aminobutyric acid (GABA) related depressant amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAergic activity of this compound and homothis compound in hemisected spinal cord in vitro preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Relationship Between Quisqualamine and Quisqualic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationship between quisqualamine and its parent compound, quisqualic acid. Sourced from peer-reviewed literature and chemical databases, this document outlines the core chemical distinctions, comparative biological activities, and relevant experimental insights.

Core Structural Relationship: An Overview

This compound is the direct α-decarboxylated analogue of quisqualic acid.[1][2] This fundamental structural modification involves the removal of the carboxyl group (-COOH) from the alpha-carbon of the amino acid structure of quisqualic acid. This transformation results in a significant alteration of the molecule's chemical properties and, consequently, its pharmacological profile.

The chemical transformation can be represented as follows:

Quisqualic Acid → this compound + CO₂

This decarboxylation reaction is a key step that differentiates the two molecules, leading to a profound shift in their biological targets and effects.

dot

Figure 1: Structural transformation of Quisqualic Acid to this compound via α-decarboxylation.

Comparative Physicochemical and Biological Properties

The structural difference between quisqualic acid and this compound gives rise to distinct physicochemical properties and profoundly different biological activities. While quisqualic acid is a potent agonist of excitatory amino acid receptors, this compound exhibits depressant effects on the central nervous system.[1][2]

| Property | Quisqualic Acid | This compound |

| Molecular Formula | C₅H₇N₃O₅ | C₄H₇N₃O₃ |

| Molar Mass | 189.13 g/mol [3] | 145.118 g/mol [1] |

| Primary Function | Excitatory Amino Acid Receptor Agonist | Central Nervous System Depressant |

| Primary Target(s) | AMPA, Kainate, and Group I Metabotropic Glutamate Receptors[4] | GABA-A Receptors[1] |

| Receptor Activity | Potent AMPA receptor agonist with EC₅₀ values reported in the micromolar range (e.g., ~16.3 µM to 20 µM).[4][5][6] | Agonist at GABA-A receptors. Its actions are inhibited by GABA-A antagonists like bicuculline and picrotoxin.[1][7] |

Experimental Protocols: Insights into Synthesis and Biological Evaluation

The biological activity of this compound as a GABA-A receptor agonist has been demonstrated through in vitro experiments on frog and rat spinal cord preparations.[7] These studies typically involve electrophysiological recordings to measure neuronal activity in the presence of this compound and its modulation by specific receptor antagonists.

dot

Figure 2: A generalized workflow for the synthesis and biological evaluation of this compound.

Signaling Pathways: A Functional Dichotomy

The structural alteration from quisqualic acid to this compound results in a complete shift in the engaged signaling pathways. Quisqualic acid, as a glutamate receptor agonist, activates excitatory pathways, leading to neuronal depolarization.[4] In contrast, this compound, by acting on GABA-A receptors, potentiates inhibitory neurotransmission, leading to hyperpolarization or shunting inhibition of neurons.[1][7]

dot

Figure 3: Contrasting signaling pathways of Quisqualic Acid and this compound.

Conclusion

The structural relationship between this compound and quisqualic acid is a clear example of how a single chemical modification, in this case, α-decarboxylation, can dramatically alter the pharmacological properties of a molecule. This transformation converts a potent excitatory agent into a central nervous system depressant by shifting its primary molecular target from glutamate receptors to GABA-A receptors. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical interplay between chemical structure and biological function. Further research into specific and efficient protocols for the decarboxylation of quisqualic acid could open new avenues for the synthesis and investigation of novel GABAergic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. L-Quisqualic acid | AMPA Receptor Agonists: R&D Systems [rndsystems.com]

- 4. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel gamma-aminobutyric acid (GABA) related depressant amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Central Depressant Effects of Quisqualamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: A Tale of Two Inhibitory Receptors

Quisqualamine's central depressant effects are primarily attributable to its interaction with two key inhibitory neurotransmitter systems in the CNS: the GABAergic and glycinergic systems.

Primary Agonism at GABAA Receptors

The principal mechanism underlying this compound's CNS depressant effects is its agonist activity at GABAA receptors.[3] GABAA receptors are ligand-gated ion channels that, upon activation, increase the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus causing generalized CNS depression. The action of this compound at these receptors is competitively inhibited by the classic GABAA receptor antagonists, bicuculline and picrotoxin.[2]

Secondary Agonism at Glycine Receptors

In addition to its effects on the GABAergic system, this compound also demonstrates agonist activity at glycine receptors.[2] Similar to GABAA receptors, glycine receptors are inhibitory ligand-gated chloride channels, predominantly found in the spinal cord and brainstem.[4] The activation of these receptors by this compound contributes to its overall CNS depressant profile. The effects of this compound at glycine receptors are sensitive to blockade by the antagonist strychnine.[2]

Lack of Interaction with Glutamate and GABAB Receptors

Notably, this compound does not appear to interact with ionotropic glutamate receptors (NMDA, AMPA, and kainate) or GABAB receptors.[1] This specificity distinguishes it from its parent compound, quisqualic acid, and highlights its targeted action on the major inhibitory systems of the CNS.

Quantitative Data Summary

The absence of such data in publicly accessible databases suggests that the quantitative pharmacological characterization of this compound may not have been extensively performed or published.

Signaling Pathways

The central depressant effects of this compound are initiated by its binding to and activation of GABAA and glycine receptors, leading to an increase in chloride conductance and subsequent neuronal inhibition.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound, a novel gamma-aminobutyric acid (GABA) related depressant amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAergic activity of this compound and homothis compound in hemisected spinal cord in vitro preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

Quisqualamine's Role in Inhibitory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualamine, the decarboxylated analogue of the excitatory amino acid agonist quisqualic acid, exhibits a contrasting profile as a central nervous system depressant.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in inhibitory neurotransmission. It consolidates available pharmacological data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. The primary action of this compound is mediated through its agonist activity at GABA_A receptors, with a secondary, less potent interaction at glycine receptors.[2][4][5] This guide serves as a comprehensive resource for professionals investigating novel modulators of inhibitory signaling in the central nervous system.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). While excitatory signaling, primarily mediated by glutamate, is responsible for neuronal activation, inhibitory signaling, largely governed by gamma-aminobutyric acid (GABA) and glycine, is crucial for regulating neuronal excitability and preventing hyperexcitability. Disruptions in this delicate equilibrium are implicated in numerous neurological and psychiatric disorders.

This compound emerges as an interesting molecule in this context. It is the α-decarboxylated derivative of quisqualic acid, a potent agonist of ionotropic and metabotropic glutamate receptors known for its excitotoxic properties.[3][6] In contrast to its parent compound, this compound demonstrates depressant effects on neuronal activity.[2][4] Early studies identified it as a GABA-mimetic substance, suggesting its potential as a tool for probing inhibitory pathways.[1] This guide synthesizes the current understanding of this compound's pharmacology and its interactions with key inhibitory neurotransmitter systems.

Mechanism of Action

This compound's inhibitory effects are primarily attributed to its agonist activity at two distinct ligand-gated ion channels: GABA_A receptors and, to a lesser extent, glycine receptors.[2][5]

Primary Target: GABA_A Receptor Agonism

The principal mechanism of this compound's depressant action is its agonism at the GABA_A receptor, the major inhibitory neurotransmitter receptor in the CNS.[2][4] Like the endogenous ligand GABA, this compound binds to the orthosteric site on the GABA_A receptor complex.[5] This binding event triggers a conformational change in the receptor, leading to the opening of its integral chloride (Cl⁻) channel.[7] The subsequent influx of negatively charged chloride ions into the neuron results in hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

The action of this compound is sensitive to blockade by classical GABA_A receptor antagonists, such as the competitive antagonist bicuculline and the non-competitive channel blocker picrotoxin.[1][2][4] This pharmacological profile strongly supports its classification as a GABA_A receptor agonist. Studies have indicated that this compound's effects may be more pronounced at presynaptic terminals, where it can cause prolonged depolarization of primary afferent fibers.[1][5]

Secondary Target: Glycine Receptor Agonism

In addition to its primary action on GABA_A receptors, this compound also exhibits agonist activity at glycine receptors.[2][5] Glycine receptors are another class of inhibitory ligand-gated chloride channels, predominantly found in the spinal cord and brainstem.[8] The activation of these receptors by this compound is inhibited by the selective glycine receptor antagonist, strychnine.[2] This interaction contributes to the overall depressant profile of this compound, particularly in the spinal cord.

Receptor Specificity

Pharmacological studies have demonstrated that this compound does not significantly interact with ionotropic glutamate receptors (NMDA, AMPA, and kainate) or with GABA_B receptors.[2][4] Its inhibitory actions were not affected by antagonists of these receptors, such as DL-AP5, CNQX, and 2-hydroxysaclofen, respectively.[2][4] This specificity makes this compound a valuable tool for selectively studying GABA_A and glycine-mediated inhibition.

Signaling Pathways

The inhibitory signaling initiated by this compound follows the canonical pathways of its target receptors.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

|---|---|---|---|---|

| GABA_A | [³H]GABA or [³H]Muscimol | Rodent brain membranes | Data not available | - |

| Glycine | [³H]Strychnine | Rodent spinal cord | Data not available | - |

Table 2: Functional Potency of this compound

| Assay Type | Receptor | Preparation | Endpoint | EC50/IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Electrophysiology | GABA_A | Rodent spinal cord neurons | Inhibition of neuronal firing | Data not available | Herrero, 1994 |

| Electrophysiology | Glycine | Rodent spinal cord neurons | Inhibition of neuronal firing | Data not available | Evans et al., 1978 |

Experimental Protocols

The investigation of this compound's effects on inhibitory neurotransmission has primarily utilized in vitro spinal cord preparations coupled with electrophysiological recordings.

In Vitro Hemisected Spinal Cord Preparation (Adapted from Herrero, 1994)

This preparation allows for the study of neuronal responses to pharmacological agents in a relatively intact spinal cord circuit.

-

Animal Euthanasia and Dissection: Anesthetize a rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., ketamine/xylazine mixture) and perform decapitation.[2] Rapidly dissect the spinal column and immerse it in cold (2-4°C), oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Spinal Cord Isolation: Carefully perform a ventral laminectomy to expose the spinal cord. Sever the ventral and dorsal roots and gently remove the spinal cord.

-

Hemisection: Transfer the isolated spinal cord to a dissecting chamber with continuously perfused, oxygenated aCSF. Using a fine blade, hemisect the cord along the midline.

-

Mounting and Perfusion: Mount the hemisected spinal cord, ventral side up, in a recording chamber. Continuously perfuse the preparation with oxygenated aCSF at a constant rate.

-

Recording: Use suction electrodes to record spontaneous and evoked potentials from the ventral roots.

aCSF Composition (in mM): 113 NaCl, 3 KCl, 25 NaHCO₃, 1 NaH₂PO₄, 2 CaCl₂, 2 MgCl₂, and 11 D-glucose.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion currents from individual neurons, providing detailed information about receptor function.

-

Cell Preparation: Utilize either primary neuronal cultures or acute spinal cord slices prepared as described above.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ using a pipette puller. Fill the pipette with an intracellular solution.

-

Cell Approach and Sealing: Under microscopic guidance, approach a target neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record the currents elicited by the application of this compound and other pharmacological agents. In current-clamp mode, record changes in the membrane potential.

Typical Intracellular Solution (K-Gluconate based, in mM): 125 K-gluconate, 6 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP. pH adjusted to 7.3 with KOH.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on spinal cord neurons in vitro.

Conclusion

This compound acts as a depressant of central nervous system activity through its primary role as a GABA_A receptor agonist and secondary activity as a glycine receptor agonist. Its specificity, with a lack of interaction at ionotropic glutamate and GABA_B receptors, makes it a potentially useful pharmacological tool for dissecting the contributions of GABAergic and glycinergic signaling in various neural circuits. Further research to fully quantify its binding affinities and functional potencies at these receptors would be invaluable for its application in drug development and neuroscience research. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel gamma-aminobutyric acid (GABA) related depressant amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proceedings of the Physiological Society, 23-25 September 1992, Cambridge Meeting: Communications: Part III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Beta-actions of catecholamines on the K-related currents of the bullfrog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine receptor - Wikipedia [en.wikipedia.org]

Early Studies on Quisqualamine and Neuronal Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on quisqualamine, an analog of quisqualic acid, and its effects on neuronal activity. This document focuses on the early studies that first characterized its unique pharmacological profile, distinguishing it from its excitatory parent compound. We will delve into its mechanism of action, supported by quantitative data where available, detailed experimental methodologies from the era, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: From Excitotoxicity to Neuronal Depression

This compound emerges from the study of excitatory amino acids, being the α-decarboxylated analog of the potent glutamate receptor agonist, quisqualic acid.[1][2] While quisqualic acid is known for its neurotoxic properties mediated by the overactivation of glutamate receptors, early research surprisingly revealed that this compound exhibits central nervous system depressant and neuroprotective effects.[1][2] This paradoxical functional reversal highlighted the critical role of the carboxyl group in determining the excitatory versus inhibitory nature of these molecules and opened a new avenue for investigating neuro-inhibitory pathways.

Mechanism of Action: A GABAergic Agent

Early electrophysiological studies established that this compound's primary mechanism of action is the agonism of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system.[1][2] Its effects were shown to be sensitive to blockade by classic GABAA receptor antagonists such as bicuculline and picrotoxin.[3] Furthermore, a lesser, yet significant, component of its action was found to be sensitive to the glycine receptor antagonist, strychnine, indicating a secondary interaction with this inhibitory receptor.[3] Notably, this compound's actions were not affected by antagonists of ionotropic glutamate receptors (NMDA, AMPA, kainate) or GABAB receptors, confirming its specificity for GABAA and glycine receptors.[1][2]

Signaling Pathways

The inhibitory effects of this compound are mediated through the activation of GABAA and glycine receptors, both of which are ligand-gated ion channels that increase chloride conductance into the neuron. This influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus depressing neuronal activity.

References

An In-Depth Technical Guide to the Pharmacology of Quisqualamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualamine is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and the α-decarboxylated derivative of the excitatory amino acid agonist, quisqualic acid.[1][2] In stark contrast to its parent compound, this compound exhibits central nervous system depressant and neuroprotective properties.[1][2] Its primary pharmacological activity is mediated through the agonism of GABA-A receptors, with a secondary, less potent agonistic effect on glycine receptors.[1][2][3] This document provides a comprehensive overview of the pharmacology of this compound, summarizing its receptor interaction profile, observed physiological effects, and generalized experimental protocols for its characterization.

Core Pharmacological Profile

This compound's mechanism of action is centered on its interaction with major inhibitory neurotransmitter receptors in the central nervous system.

Mechanism of Action

This compound functions as a central depressant primarily by acting as an agonist at GABA-A receptors.[1][2][3] This interaction leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. To a lesser extent, it also demonstrates agonist activity at glycine receptors, contributing to its overall inhibitory profile.[1][3]

Receptor Selectivity

Pharmacological studies have demonstrated that the effects of this compound are sensitive to specific antagonists. Its actions are inhibited by the GABA-A receptor antagonists bicuculline and picrotoxin.[1][3] Furthermore, the glycine receptor antagonist strychnine also attenuates its effects.[1] Notably, this compound does not appear to interact with ionotropic glutamate receptors (NMDA, AMPA, kainate) or GABA-B receptors, as antagonists for these receptors do not block its activity.[1][3]

Quantitative Pharmacological Data

| Receptor Target | Interaction Type | Effect on Neuronal Activity | Antagonists |

| GABA-A Receptor | Agonist | Inhibitory (Primary) | Bicuculline, Picrotoxin |

| Glycine Receptor | Agonist | Inhibitory (Secondary) | Strychnine |

| Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate) | No significant interaction | None observed | N/A |

| GABA-B Receptor | No significant interaction | None observed | N/A |

Signaling and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the primary signaling mechanism of this compound at the GABA-A receptor.

Generalized Experimental Workflow for Characterization

The following diagram outlines a typical workflow for characterizing the in vivo effects of this compound.

Key Experimental Protocols

Detailed experimental protocols for this compound are not extensively reported in recent literature. The following sections describe generalized methodologies based on standard practices for investigating compounds with similar mechanisms of action.

In Vitro Electrophysiology on Spinal Cord Slices

-

Objective: To characterize the effects of this compound on neuronal excitability and synaptic transmission in the spinal cord.

-

Preparation:

-

Anesthetize an adult rodent (e.g., rat) and perform a lumbosacral laminectomy.

-

Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Embed the spinal cord in agar and cut transverse slices (300-400 µm) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Place a single slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Using patch-clamp electrodes, obtain whole-cell recordings from individual neurons in the dorsal or ventral horn.

-

Record baseline neuronal activity, including resting membrane potential and spontaneous postsynaptic currents.

-

Bath-apply this compound at varying concentrations and record changes in membrane potential and postsynaptic currents.

-

To confirm the receptor targets, co-apply this compound with GABA-A antagonists (e.g., bicuculline) or glycine antagonists (e.g., strychnine) and observe for blockade of the this compound-induced effects.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound administration on extracellular levels of GABA and other neurotransmitters in a specific brain region or the spinal cord of a freely moving animal.

-

Procedure:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus) or the spinal cord.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (systemically or locally through the probe) and continue collecting dialysate samples.

-

Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Summary and Future Directions

This compound is a unique pharmacological tool, acting as a CNS depressant through its agonist activity at GABA-A and, to a lesser extent, glycine receptors.[1][2][3] This stands in contrast to its parent compound, quisqualic acid, a potent excitatory amino acid agonist. While its qualitative mechanism of action is established, a significant gap exists in the literature regarding its quantitative receptor binding and functional potency data. Future research should focus on determining the binding affinities and functional potencies of this compound at GABA-A and glycine receptor subtypes to better understand its pharmacological profile and potential therapeutic applications. Furthermore, detailed in vivo studies exploring its pharmacokinetic and pharmacodynamic properties would be invaluable for assessing its neuroprotective and CNS depressant effects in various models of neurological disorders.

References

Quisqualamine as a Decarboxylated Analogue of Quisqualic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualamine, the α-decarboxylated analogue of the potent excitatory amino acid quisqualic acid, represents a significant pharmacological pivot from excitation to inhibition within the central nervous system. Unlike its parent compound, which is a well-characterized agonist of ionotropic and metabotropic glutamate receptors, this compound exhibits central depressant and neuroprotective properties.[1][2] This transition in activity is attributed to a shift in receptor specificity, with this compound acting primarily as an agonist at GABAA receptors and, to a lesser extent, at glycine receptors.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical relationship with quisqualic acid, its pharmacological profile, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: The Chemical Shift from Excitation to Inhibition

The functional landscape of neurotransmission is exquisitely sensitive to subtle molecular modifications. A prime example of this is the transformation of quisqualic acid, a potent neurotoxin and agonist at glutamate receptors, into this compound, a central nervous system depressant.[1] This profound change in pharmacological activity is the result of a single enzymatic or synthetic reaction: the decarboxylation of the α-carboxyl group of quisqualic acid.

dot

Caption: Decarboxylation of Quisqualic Acid to this compound.

This structural alteration fundamentally changes the molecule's interaction with synaptic receptors, leading to a functional switch from glutamatergic excitation to GABAergic and glycinergic inhibition. Understanding the nuances of this transformation and the resulting pharmacological profile of this compound is crucial for the exploration of novel therapeutic agents targeting inhibitory neurotransmission.

Pharmacological Profile of this compound

The primary pharmacological characteristic of this compound is its agonist activity at inhibitory neurotransmitter receptors. This stands in stark contrast to quisqualic acid, which does not interact with these receptors.

GABAA Receptor Agonism

This compound's central depressant effects are predominantly mediated through its interaction with the GABAA receptor, a ligand-gated ion channel that is the primary target for benzodiazepines, barbiturates, and other sedative-hypnotic drugs.[3] The action of this compound at GABAA receptors is evidenced by the inhibition of its effects by specific GABAA receptor antagonists such as bicuculline and picrotoxin.[4]

Glycine Receptor Agonism

In addition to its effects on GABAA receptors, this compound also demonstrates agonist activity at glycine receptors, another major class of inhibitory ligand-gated ion channels in the central nervous system, particularly in the spinal cord and brainstem. This is supported by the observation that the glycine receptor antagonist strychnine can attenuate the effects of this compound.[4]

Lack of Activity at Glutamate Receptors

Crucially, this compound does not appear to interact with the ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors) that are the primary targets of its parent compound, quisqualic acid. This has been demonstrated by the lack of effect of antagonists for these receptors on the physiological actions of this compound.[1]

Data Presentation: Receptor Affinity and Potency

A comprehensive quantitative understanding of a compound's pharmacological profile is essential for drug development. However, despite the qualitative characterization of this compound's activity, there is a notable lack of specific quantitative data in the publicly available scientific literature regarding its receptor binding affinities and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| GABAA | [3H]Muscimol / [3H]Flunitrazepam | Data not available | Data not available | N/A |

| Glycine | [3H]Strychnine | Data not available | Data not available | N/A |

Table 2: Functional Potency of this compound

| Receptor | Assay Type | EC50 (µM) | Reference |

| GABAA | Electrophysiology (e.g., two-electrode voltage clamp) | Data not available | N/A |

| Glycine | Electrophysiology (e.g., two-electrode voltage clamp) | Data not available | N/A |

The absence of this quantitative data represents a significant gap in the understanding of this compound's pharmacology and highlights an area for future research.

Experimental Protocols

The following sections detail the methodologies that can be employed to characterize the synthesis and pharmacological activity of this compound.

Synthesis of this compound via Decarboxylation of Quisqualic Acid

This protocol describes a general method for the decarboxylation of an amino acid. Specific reaction conditions for quisqualic acid may require optimization.

Objective: To synthesize this compound by removing the α-carboxyl group from quisqualic acid.

Materials:

-

Quisqualic acid

-

High-boiling point solvent (e.g., diphenyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle and reaction flask with condenser

-

Apparatus for monitoring CO2 evolution

-

Purification system (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve quisqualic acid in a high-boiling point solvent in a reaction flask under an inert atmosphere.

-

Heat the reaction mixture to a temperature sufficient to induce decarboxylation. The optimal temperature will need to be determined empirically, but it is typically in the range of 150-250°C.

-

Monitor the progress of the reaction by measuring the evolution of carbon dioxide (CO2).

-

Once the reaction is complete (i.e., CO2 evolution has ceased), cool the reaction mixture to room temperature.

-

Isolate the crude this compound product. This may involve precipitation by the addition of a non-solvent or removal of the solvent under reduced pressure.

-

Purify the crude product using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

-

Confirm the identity and purity of the synthesized this compound using analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC.

Caption: this compound-mediated GABAA Receptor Signaling.

Conclusion and Future Directions

This compound serves as a compelling example of how a discrete chemical modification can dramatically alter the pharmacological properties of a molecule, converting a potent neuroexcitatory agent into a central nervous system depressant. Its primary mechanism of action through the agonism of GABAA and glycine receptors positions it as a tool for probing inhibitory neurotransmission. However, the significant lack of quantitative data on its receptor affinity and potency is a major limitation to its further development and application.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Performing comprehensive receptor binding and functional assays to determine the Ki and EC50 values of this compound at GABAA and glycine receptors.

-

Subtype Selectivity: Investigating the selectivity of this compound for different subtypes of GABAA and glycine receptors.

-

In Vivo Studies: Conducting in vivo studies to evaluate the behavioral effects of this compound and its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and its analogues as pharmacological tools and as leads for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Quisqualamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualamine, the α-decarboxylated analog of quisqualic acid, is an inhibitory amino acid that primarily functions as a selective agonist for the GABA-A receptor, with a lesser agonistic effect on glycine receptors.[1][2] Unlike its parent compound, this compound exhibits central depressant and neuroprotective properties. Its activity is antagonized by the GABA-A receptor blockers bicuculline and picrotoxin, as well as the glycine receptor antagonist strychnine.[1][2][3] Notably, this compound does not appear to interact with ionotropic glutamate receptors (NMDA, AMPA, kainate) or GABA-B receptors, making it a valuable tool for the specific investigation of GABA-A and glycine receptor-mediated signaling pathways in vitro.[1][2] This document provides detailed experimental protocols for the in vitro characterization of this compound using electrophysiology, neurotransmitter release assays, and calcium imaging.

Data Presentation

| Parameter | Value/Range | Source |

| Primary Target | GABA-A Receptor | [1][2] |

| Secondary Target | Glycine Receptor | [1] |

| Mechanism of Action | Agonist | [1][2] |

| Antagonists | Bicuculline, Picrotoxin (for GABA-A), Strychnine (for Glycine) | [1][2][3] |

| Ineffective Against | NMDA, AMPA, Kainate, and GABA-B receptors | [1][2] |

| Recommended Starting Concentration Range for In Vitro Assays | 1 µM - 100 µM | General guidance for GABA-A agonists |

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol outlines the procedure for measuring this compound-induced currents in cultured neurons using the whole-cell patch-clamp technique.

Experimental Workflow

Caption: Workflow for patch-clamp electrophysiology.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2 with CsOH)

-

This compound stock solution (e.g., 10 mM in sterile water)

-

GABA-A antagonist: Bicuculline (10 µM)

-

Glycine antagonist: Strychnine (1 µM)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Culture neurons on glass coverslips.

-

Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Record a stable baseline current for 2-3 minutes.

-

Apply this compound at increasing concentrations (e.g., 1, 3, 10, 30, 100 µM) to the perfusion bath to determine a concentration-response curve.

-

Record the inward current evoked by this compound.

-

Wash out this compound with the external solution until the current returns to baseline.

-

To confirm the involvement of GABA-A or glycine receptors, pre-incubate the cells with the respective antagonist (e.g., 10 µM bicuculline or 1 µM strychnine) for 5 minutes.

-

Co-apply this compound with the antagonist and record the response.

Neurotransmitter Release Assay

This protocol describes a method to assess the effect of this compound on the release of a neurotransmitter, such as glutamate, from cultured neurons.

Experimental Workflow

References

Application Notes and Protocols for the Use of Quisqualamine in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Quisqualamine, a potent GABAergic agonist, in various electrophysiology recording paradigms. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.

Introduction to this compound